molecular formula C11H13NO2 B12577931 N-(2-Hydroxy-2-phenylethyl)prop-2-enamide CAS No. 185536-77-0

N-(2-Hydroxy-2-phenylethyl)prop-2-enamide

Cat. No.: B12577931
CAS No.: 185536-77-0
M. Wt: 191.23 g/mol
InChI Key: OTUCZWMICJXMOK-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of unsaturated amides It is characterized by the presence of a hydroxy group and a phenyl group attached to the ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be synthesized through several methods. One common approach involves the direct condensation reaction between S-(+)-α-phenyl ethylamine and prop-2-enoyl chloride . This reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2-phenylethyl)prop-2-enamide

    Reduction: Formation of N-(2-hydroxy-2-phenylethyl)prop-2-enamine

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity.

Comparison with Similar Compounds

N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be compared with other similar compounds, such as:

Properties

CAS No.

185536-77-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-2-11(14)12-8-10(13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14)

InChI Key

OTUCZWMICJXMOK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC(C1=CC=CC=C1)O

Origin of Product

United States

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